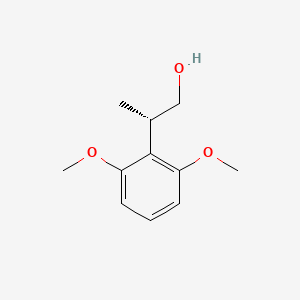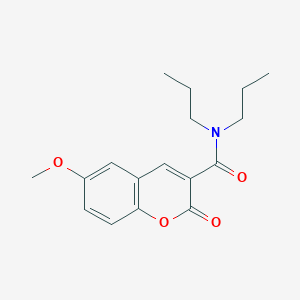![molecular formula C12H16ClNO4S B2858699 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 68305-77-1](/img/structure/B2858699.png)
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid” is a chemical compound with the molecular formula C12H16ClNO4S . It is also known as N-[(4-chlorophenyl)sulfonyl]-L-leucine . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound includes a sulfonyl group attached to a 4-chlorophenyl group, which is further connected to an amino group. This amino group is part of a 4-methylpentanoic acid structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.78 . It has a predicted boiling point of 463.1±55.0 °C and a melting point of 136-138°C . The predicted density is 1.330±0.06 g/cm3 . The pKa is predicted to be 3.38±0.21 .Wissenschaftliche Forschungsanwendungen
Antibody Generation and ELISA Development
The generation of antibodies with broad specificity for sulfonamide antibiotics highlights a significant application in scientific research, specifically in the development of sensitive enzyme-linked immunosorbent assays (ELISAs). These antibodies are engineered to detect a wide range of sulfonamide antibiotic congeners, demonstrating the versatility of sulfonamide derivatives in creating selective immunoreagents. This approach uses antibodies raised against sulfonamide-linked haptens to achieve selectivity against common aminobenzenesulfonylamino moieties, employing theoretical calculations and molecular modeling tools. Such innovations enable direct and accurate measurements in complex matrices like milk without prior sample cleanup, complying with regulatory standards for antibiotic use in the veterinary field (J. Adrián et al., 2009).
Macrocyclic Aromatic Ether Sulfone Synthesis
In the realm of polymer chemistry, the synthesis of novel macrocyclic aromatic ether sulfones bearing carboxylic groups represents another application. By employing pseudo high dilution techniques, these compounds are synthesized from bis(4-chlorophenyl)sulfone and 4,4-bis(4-hydroxyphenyl)pentanoic acid. The resulting macrocycles are then used to create polyamides with aromatic diamines, contributing to the advancement in materials science by providing new pathways for designing polymers with specific properties (Barbara Rodewald & H. Ritter, 1997).
Antiviral Compound Development
The chemical exploration leading to the synthesis of sulfonamide derivatives for antiviral purposes showcases another critical application. By starting from 4-chlorobenzoic acid and through a series of chemical transformations, new sulfonamide derivatives are synthesized and tested for their antiviral activities, particularly against the tobacco mosaic virus. This work exemplifies the potential of sulfonamide-based compounds in contributing to the development of new antiviral agents, indicating the broad applicability of this chemical class in drug discovery (Zhuo Chen et al., 2010).
Enhancing ATRA-Induced Cell Differentiation
A particularly novel application is found in the enhancement of all-trans retinoic acid (ATRA)-induced differentiation in leukemia cells. 2-{[(3, 4-Dichlorophenyl) acetyl]amino}-3-methylpentanoic acid (M4) has been shown to potentiate ATRA-induced cell differentiation in acute promyelocytic leukemia HL-60 cells. This combination reduces the effective concentrations needed for both chemicals and induces complete differentiation, demonstrating the potential of phenyl-acetic acid (PAA) analogs as differentiation-inducing agents in cancer therapy (Huihui Chen et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAXKZOSVQFXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2858621.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2858624.png)
![4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2858625.png)

![3-Amino-5-[4-(difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2858627.png)
![3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine](/img/structure/B2858630.png)
![N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B2858631.png)

![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride](/img/structure/B2858633.png)
![Methyl 5-(((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2858635.png)
![3'-(3,4-Difluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2858636.png)

